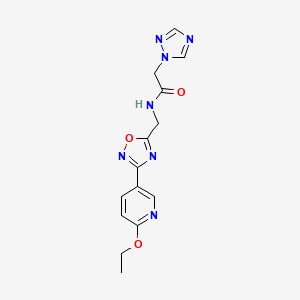
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C14H15N7O3 and its molecular weight is 329.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₇O₃ |
| Molecular Weight | 329.31 g/mol |
| CAS Number | 2034288-82-7 |
The structure combines an ethoxypyridine moiety with oxadiazole and triazole rings, which are known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that compounds with oxadiazole and triazole groups often exhibit significant antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Activity
Compounds containing benzothiazole and oxadiazole derivatives have demonstrated anticancer effects in various studies. For instance, related structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways targeted by this compound remain to be fully elucidated but suggest promising therapeutic applications in oncology.
Anti-inflammatory Effects
Similar compounds have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could make the compound a candidate for treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving ethoxypyridine derivatives and appropriate acyl hydrazides.
- Introduction of the Triazole Moiety : This step often involves condensation reactions that link the oxadiazole derivative with triazole precursors.
- Final Acetylation : The last step usually involves acetylation to form the final acetamide structure.
Comparative Analysis
To better understand the uniqueness of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2-(1H -1,2,4-triazol -1-y)acetamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivative | Contains benzothiazole moiety | Anticancer |
| Oxadiazole Analog | Similar oxadiazole ring structure | Antimicrobial |
| Triazole Hybrid | Combines triazole with other heterocycles | Antifungal |
This comparison highlights that while many compounds share structural features, N-((3-(6-ethoxypyridin-3-y)-1,2,4 -oxadiazol -5-y)methyl)-2 -(1H -1,2,4-triazol -1-y)acetamide stands out due to its specific combination of functional groups that may confer unique pharmacological properties.
特性
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O3/c1-2-23-12-4-3-10(5-17-12)14-19-13(24-20-14)6-16-11(22)7-21-9-15-8-18-21/h3-5,8-9H,2,6-7H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPJEJGWQUOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














